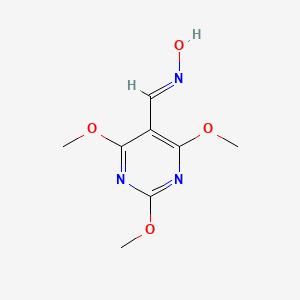![molecular formula C18H18N2OS B5796352 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule that has been synthesized using several methods, including the Suzuki-Miyaura coupling reaction.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is based on its ability to selectively bind to cancer cells due to their higher expression of certain receptors. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to bind to the epidermal growth factor receptor (EGFR) and the folate receptor (FR), which are overexpressed in many cancer cells. Once bound to the cancer cells, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide can be used to deliver drugs or act as a photosensitizer to selectively kill the cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have good stability and solubility in aqueous solutions, which is important for its use in drug delivery and bioimaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its ability to selectively target cancer cells, which can potentially reduce the side effects of chemotherapy. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a small molecule that can easily penetrate cell membranes, making it an effective carrier molecule for drug delivery. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its relatively low binding affinity to cancer cells compared to other targeting molecules such as antibodies.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in scientific research. One potential direction is the development of new drug delivery systems using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide as a carrier molecule. Another direction is the optimization of the synthesis method to improve the yield and purity of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Additionally, further studies are needed to investigate the long-term toxicity and biocompatibility of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Finally, the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in combination with other targeting molecules or therapies could potentially enhance its effectiveness in cancer treatment.
Synthesemethoden
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the coupling of 3-(1,3-benzothiazol-2-yl)-2-methylphenylboronic acid with 2-bromo-2-methylpropionyl bromide using the Suzuki-Miyaura coupling reaction. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields such as bioimaging, drug delivery, and photodynamic therapy. In bioimaging, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a fluorescent probe to detect and image cancer cells. In drug delivery, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a carrier molecule to deliver drugs specifically to cancer cells. In photodynamic therapy, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a photosensitizer to selectively kill cancer cells under light irradiation.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-9-6-7-13(12(14)3)18-20-15-8-4-5-10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGBQOKUFYFYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6400078 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)





![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)
